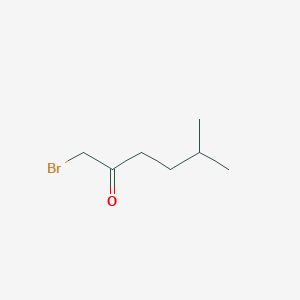
1-bromo-5-methyl-2-Hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-methyl-2-Hexanone is an organic compound with the molecular formula C7H14BrO. It is a brominated ketone, which means it contains a bromine atom and a carbonyl group (C=O) within its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-Hexanone can be synthesized through several methods. One common approach is the bromination of 5-methyl-2-hexanone using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the alpha-carbon of the ketone.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methyl-2-Hexanone undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
1-Bromo-5-methyl-2-Hexanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug precursors.
Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-bromo-5-methyl-2-Hexanone exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes or other biomolecules to achieve the desired outcome.
Comparison with Similar Compounds
5-bromo-2-hexanone
1-bromo-2-hexanone
2-bromo-5-methyl-2-hexanone
Biological Activity
1-Bromo-5-methyl-2-hexanone, with the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies that highlight its effects on various biological systems.
- CAS Number : 10226-29-6
- Molecular Structure : The compound features a bromine atom attached to the first carbon of a hexanone chain, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound is primarily studied for its potential toxicity and interaction with biological systems. The compound's structure suggests it may exhibit both antibacterial and antifungal properties, as many halogenated ketones have been shown to possess such activities.
Toxicity Studies
Toxicity assessments have been conducted using various biological models, including protozoan assays and mammalian cell lines. One notable study involved the use of Tetrahymena , a ciliated protozoan, to evaluate the acute toxicity of the compound. The results indicated that this compound had a significant toxic effect on cell viability, with an LC50 value determined through standard toxicity testing protocols .
1. Antimicrobial Activity
A study focused on the antimicrobial properties of halogenated ketones, including this compound, revealed that it exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
2. Cytotoxic Effects
In vitro studies on mammalian cell lines demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity. The compound was found to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .
Research Findings Summary
Synthesis and Applications
The synthesis of this compound typically involves the bromination of 5-methyl-2-hexanone under controlled conditions. This reaction can be optimized for yield and purity by adjusting temperature and reaction time.
Potential Applications
Given its biological activities, this compound may have applications in:
- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
- Agriculture : As a potential biopesticide due to its toxicity towards certain pests.
Properties
CAS No. |
136604-90-5 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-5-methylhexan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
LAIOKBCBCQXLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















